molecular formula C6H14N2O2 B13846973 Dipna-13C3

Dipna-13C3

Cat. No.: B13846973
M. Wt: 149.17 g/mol
InChI Key: NNTWPXAZILBWAG-NLQHJZJRSA-N
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Description

Dipna-13C3 is a labeled compound of N-(1-Methylethyl)-N-nitro-2-propanamine, which is used in the validation of improved methods for predicting the activation energy of thermal decomposition of energetic compounds. This compound is particularly significant in the field of energetic materials due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipna-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of N-(1-Methylethyl)-N-nitro-2-propanamine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dipna-13C3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may yield amines .

Scientific Research Applications

Dipna-13C3 has a wide range of scientific research applications, including:

    Chemistry: Used in the study of reaction mechanisms and the validation of predictive models for thermal decomposition.

    Biology: Employed in stable isotope labeling experiments to trace metabolic pathways and study biochemical processes.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of energetic materials and the validation of safety protocols for handling and storage

Mechanism of Action

The mechanism of action of Dipna-13C3 involves its interaction with specific molecular targets and pathways. In the context of energetic materials, it is used to study the activation energy and thermal decomposition processes. The labeled carbon-13 atoms allow for precise tracking of the compound’s behavior under various conditions, providing valuable insights into its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methylethyl)-N-nitro-2-propanamine: The unlabeled version of Dipna-13C3.

    Retinol-13C3: Another compound labeled with carbon-13, used in different research applications.

Uniqueness

This compound is unique due to its specific labeling with carbon-13, which makes it particularly useful for isotopic labeling studies. This allows researchers to gain detailed insights into the compound’s behavior and interactions, which would not be possible with unlabeled compounds .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

149.17 g/mol

IUPAC Name

N-(1,2,3-13C3)propan-2-yl-N-propan-2-ylnitramide

InChI

InChI=1S/C6H14N2O2/c1-5(2)7(6(3)4)8(9)10/h5-6H,1-4H3/i1+1,2+1,5+1

InChI Key

NNTWPXAZILBWAG-NLQHJZJRSA-N

Isomeric SMILES

CC(C)N([13CH]([13CH3])[13CH3])[N+](=O)[O-]

Canonical SMILES

CC(C)N(C(C)C)[N+](=O)[O-]

Origin of Product

United States

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